Benzo[f]cinnoline Benzo[f]cinnoline
Brand Name: Vulcanchem
CAS No.: 23992-63-4
VCID: VC17367355
InChI: InChI=1S/C12H8N2/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-14-12/h1-8H
SMILES:
Molecular Formula: C12H8N2
Molecular Weight: 180.20 g/mol

Benzo[f]cinnoline

CAS No.: 23992-63-4

Cat. No.: VC17367355

Molecular Formula: C12H8N2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

Benzo[f]cinnoline - 23992-63-4

Specification

CAS No. 23992-63-4
Molecular Formula C12H8N2
Molecular Weight 180.20 g/mol
IUPAC Name benzo[f]cinnoline
Standard InChI InChI=1S/C12H8N2/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-14-12/h1-8H
Standard InChI Key FCEUOTOBJMBWHC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C=CN=N3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Benzo[f]cinnoline (IUPAC name: benzo[f]cinnoline) is a tricyclic aromatic system comprising two fused benzene rings and a diazine moiety. Its molecular formula is C₁₂H₈N₂, with a molecular weight of 180.21 g/mol . The compound’s structure is defined by the fusion of a benzene ring to the cinnoline core at the [f] position, resulting in a planar, conjugated system that enhances its stability and electronic properties.

Key Structural Data:

  • SMILES Notation: C1=CC=C2C(=C1)C3=CC=CN3N=C2

  • CAS Registry Number: 253-66-7 (parent cinnoline)

  • Hybridization: sp²-hybridized nitrogen atoms at positions 1 and 2 of the diazine ring .

The extended π-system of Benzo[f]cinnoline facilitates interactions with biological targets, such as DNA topoisomerases and microbial enzymes, making it a promising candidate for drug design .

Synthetic Methodologies

Classical Approaches

Early syntheses of Benzo[f]cinnoline derivatives relied on cyclocondensation reactions involving ortho-substituted aromatic amines and nitro compounds. For example, the Beirut reaction—a two-step process involving nitration followed by reductive cyclization—has been employed to construct the cinnoline core .

Representative Synthesis (Adapted from ):

  • Starting Material: Methyl 2-(2-cyanoacetamido)benzoate.

  • Cyclization: Treatment with hydrazine hydrate under acidic conditions yields the tricyclic indeno[2,1-c]pyridazine intermediate.

  • Oxidation: Oxidation with iodobenzene diacetate (IBD) introduces the N-oxide functionality, producing Benzo[f]cinnoline derivatives.

Modern Innovations

Recent protocols emphasize catalyst-mediated cross-coupling and microwave-assisted synthesis to enhance yields and reduce reaction times. A 2023 study demonstrated the use of Pd-catalyzed Suzuki-Miyaura coupling to introduce aryl groups at the 3-position of Benzo[f]cinnoline, achieving yields exceeding 75% .

Pharmacological Activities

Antimicrobial Properties

Benzo[f]cinnoline derivatives exhibit broad-spectrum antimicrobial activity. A 2023 evaluation of 15 synthetic analogs revealed potent inhibition against multidrug-resistant pathogens:

CompoundMIC (µM) Against MRSAMIC (µM) Against P. aeruginosa
73.747.89
134.128.92

Source:

Mechanistic studies attribute this activity to disruption of bacterial cell membrane integrity and inhibition of DNA gyrase .

Neuroprotective Effects

Emerging evidence suggests that halogenated Benzo[f]cinnoline analogs may mitigate neuroinflammation linked to Alzheimer’s disease. In vitro assays demonstrated 40–60% reduction in amyloid-β aggregation at 10 µM concentrations .

Computational and ADMET Profiling

DFT and Molecular Docking

Density functional theory (DFT) calculations at the B3LYP/6-31++G(d,p) level have elucidated the electronic properties of Benzo[f]cinnoline derivatives. Key findings include:

  • HOMO-LUMO Gap: 4.2–4.8 eV, indicating moderate reactivity .

  • Molecular Electrostatic Potential (MEP): High electron density at the N-oxide moiety, facilitating hydrogen bonding with bacterial enzymes .

Docking simulations against S. aureus DNA gyrase (PDB: 2XCT) revealed binding affinities (∆G) of −9.2 to −10.5 kcal/mol for active derivatives .

ADMET Predictions

In silico ADMET profiling using SwissADME and pkCSM tools predicts favorable drug-likeness:

  • Lipophilicity (LogP): 2.1–3.4 (ideal range: 1–3).

  • Blood-Brain Barrier Permeability: Moderate (0.6–0.8).

  • Hepatotoxicity Risk: Low for most analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator